Molecular Differentiation: 3-Methoxy Substitution vs. Non-Substituted Quinoxaline Analog
Compared to its closest non-substituted analog, 1-(Quinoxalin-2-yl)piperidin-4-ol (CAS 1146080-42-3), the target compound incorporates a methoxy (-OCH3) group at the 3-position of the quinoxaline core . This substitution results in quantifiable molecular changes, including an increase in molecular weight from 229.28 g/mol to 259.30 g/mol and an increase in predicted density from 1.240±0.06 g/cm³ to 1.275 g/cm³ . The presence of the methoxy group introduces new possibilities for hydrogen bonding and alters the electron density of the aromatic system, which are key determinants in target engagement. The patent literature explicitly claims that such substituents on the quinoxaline ring are critical for modulating receptor activity and improving drug-like properties [1].
| Evidence Dimension | Molecular Weight and Predicted Density |
|---|---|
| Target Compound Data | 259.30 g/mol; 1.275 g/cm³ |
| Comparator Or Baseline | 1-(Quinoxalin-2-yl)piperidin-4-ol (CAS 1146080-42-3): 229.28 g/mol; 1.240±0.06 g/cm³ |
| Quantified Difference | +30.02 g/mol; +0.035 g/cm³ |
| Conditions | Calculated physicochemical properties |
Why This Matters
This specific substitution is a claimed point of differentiation in key patents, making it essential for replicating patented chemical matter or exploring novel IP space.
- [1] Tafesse, L., et al. (2014). Substituted-quinoxaline-type piperidine compounds and the uses thereof. US Patent US-8846929-B2. View Source
